1-Ethyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea
Description
Historical Development of 1,3,4-Oxadiazole Derivatives in Scientific Research
The 1,3,4-oxadiazole ring system has been a cornerstone of heterocyclic chemistry since its first synthesis in the early 20th century. This five-membered aromatic ring, containing two nitrogen atoms and one oxygen atom, gained prominence due to its versatility as a bioisostere for carboxylic acid derivatives, enabling improved metabolic stability and bioavailability in pharmaceutical agents. Landmark developments include the FDA approval of Raltegravir (2007), an HIV integrase inhibitor featuring a 1,3,4-oxadiazole core, and Zibotentan (2010), an anticancer agent targeting endothelin receptors.
Synthetic methodologies for 1,3,4-oxadiazoles evolved through three primary routes:
- Cyclodehydration of diacylhydrazines using reagents like phosphorus oxychloride
- Oxidative cyclization of N-acylhydrazones with iodine or hypervalent iodine reagents
- Microwave-assisted one-pot reactions combining carboxylic acids and hydrazides.
The period from 2002–2012 saw a 185% increase in publications involving 1,3,4-oxadiazoles, reflecting growing interest in their pharmacological potential. Key advancements included the development of solvent-free synthesis protocols and catalytic systems enhancing reaction efficiency and yields.
Significance of Furan-Substituted 1,3,4-Oxadiazole-Urea Hybrids
The incorporation of furan substituents into 1,3,4-oxadiazole-urea hybrids introduces several advantageous features:
Furan's electron-rich aromatic system participates in charge-transfer interactions with biological targets, as demonstrated in the antimicrobial activity of analogous compounds like 1-benzyl-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea. The ethylene spacer in this compound likely enhances conformational flexibility compared to benzyl derivatives, potentially improving target engagement.
Current Research Landscape and Objectives
Contemporary studies focus on optimizing three aspects of these hybrids:
- Electronic modulation : Introducing electron-withdrawing/donating groups to the furan ring to tune redox potentials
- Spatial orientation : Varying urea substituents (ethyl vs. bulkier alkyl/aryl groups) to control molecular geometry
- Synergistic effects : Exploiting combined pharmacological activities of oxadiazole (enzyme inhibition) and urea (protein binding).
Recent work has demonstrated that 1,3,4-oxadiazole-urea hybrids inhibit cancer cell proliferation through dual mechanisms:
Theoretical Framework for Oxadiazole-Urea Hybrid Molecules
The pharmacological activity of these compounds arises from three interrelated molecular properties:
1. Electronic Configuration
The 1,3,4-oxadiazole ring exhibits aromatic sextet stabilization (6π electrons), with calculated HOMO-LUMO gaps of 4.8–5.2 eV, facilitating charge-transfer interactions with biological targets. Density functional theory (DFT) studies show that furan substitution lowers the LUMO energy by 0.3–0.5 eV compared to phenyl analogs, enhancing electrophilic reactivity.
2. Hydrogen-Bonding Capacity
The urea moiety provides two hydrogen bond donors (N-H) and two acceptors (carbonyl oxygen), enabling interactions with:
- Kinase ATP-binding pockets (e.g., EGFR, VEGFR)
- DNA minor grooves
- Bacterial cell wall transpeptidases
3. Steric Effects
Molecular dynamics simulations reveal that the ethyl group in this compound occupies a hydrophobic subpocket in enzyme active sites, contributing 1.2–1.8 kcal/mol binding energy through van der Waals interactions.
Research Gaps and Scientific Challenges
Despite progress, critical unanswered questions remain:
Synthesis Limitations
- 38% average yield in current multi-step syntheses
- Limited scalability of microwave-assisted protocols
- Purification challenges due to polar byproducts
Biological Understanding
- Mechanistic ambiguity in dual-target inhibition (enzyme vs. DNA)
- Species-dependent pharmacokinetics in preclinical models
- Resistance development in antimicrobial applications
Structural Optimization
- Underexplored modifications at the urea N-ethyl position
- Limited data on fluorine substitution patterns
- Uncharted territory in chiral derivatives
Properties
IUPAC Name |
1-ethyl-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-2-10-8(14)11-9-13-12-7(16-9)6-4-3-5-15-6/h3-5H,2H2,1H3,(H2,10,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYWQTAJRXGEHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=NN=C(O1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Ethyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea typically involves the reaction of furan-2-carboxylic acid with hydrazine hydrate to form furan-2-carbohydrazide. This intermediate is then reacted with ethyl isocyanate under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Chemical Reactions Analysis
1-Ethyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols .
Scientific Research Applications
1-Ethyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in the development of new materials with specific electronic properties.
Biological Research: It is used as a probe to study various biological processes and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-Ethyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea with structurally and functionally related 1,3,4-oxadiazole derivatives, focusing on biological activity, substituent effects, and therapeutic applications.
Structural Analogues with Urea/Thiourea Moieties
NK-252 (1-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(pyridin-2-ylmethyl)urea) :
- Structure : Shares the 5-(furan-2-yl)-1,3,4-oxadiazol-2-yl core but replaces the ethyl group with a pyridin-2-ylmethyl substituent.
- Activity : Demonstrated antifibrotic effects in rat models by reducing COL1A1, TIMP-1, and TGF-β levels. It also upregulated NQO1 expression, indicating NRF2 pathway activation .
- Key Difference : The pyridinylmethyl group enhances interactions with hepatic targets, whereas the ethyl group in the target compound may prioritize different pharmacokinetic profiles.
3-{3-(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanylpropyl}-1-(1,3-thiazol-2-yl)urea :
- Structure : Features a thiourea linkage and a thiazole substituent.
- Activity : Used in hydrogenation catalysts and optical limiters due to its electron-rich sulfur atoms .
- Key Difference : The thiazole and sulfanyl groups confer distinct electronic properties compared to the furan and urea groups in the target compound.
1,3,4-Oxadiazoles with Benzamide Substituents
- LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) :
- Structure : Contains a benzamide group at position 2 and a sulfamoyl moiety.
- Activity : Exhibited antifungal activity against C. albicans by inhibiting thioredoxin reductase, with IC₅₀ values comparable to fluconazole .
- Key Difference : The sulfamoyl-benzamide group enhances antifungal potency but reduces solubility compared to the urea derivative.
Enzyme Inhibitors with Indole Substituents
- N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides :
- Structure : Incorporates an indole-methyl group and sulfanyl-acetamide side chain.
- Activity : Compound 8q showed α-glucosidase inhibition (IC₅₀ = 49.71 µM), outperforming acarbose (IC₅₀ = 38.25 µM) in some assays .
- Key Difference : The indole moiety enhances enzyme binding via hydrophobic interactions, unlike the furan-urea combination.
Data Tables: Comparative Analysis
Mechanistic and Pharmacological Insights
- Substituent Impact :
- Therapeutic Potential: The target compound’s urea group suggests utility in enzyme inhibition or antifibrotic therapies, akin to NK-252 . Lack of sulfamoyl or indole groups may limit its antifungal efficacy compared to LMM11 or Compound 8q .
Biological Activity
1-Ethyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea (CAS Number: 1208388-49-1) is a heterocyclic compound notable for its potential biological activities. This compound features a furan ring and an oxadiazole moiety, both of which contribute to its pharmacological properties. The following sections will explore its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data tables.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₄O₃ |
| Molecular Weight | 222.20 g/mol |
| IUPAC Name | 1-Ethyl-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea |
| CAS Number | 1208388-49-1 |
Synthesis
The synthesis of this compound typically involves the reaction of furan-2-carboxylic acid with hydrazine hydrate to produce furan-2-carbohydrazide. This intermediate is then reacted with ethyl isocyanate under controlled conditions to yield the target compound. The process often employs solvents such as dichloromethane and may require catalysts to enhance yield and purity .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Mechanism : These compounds may inhibit bacterial cell wall synthesis or interfere with essential metabolic enzymes.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
-
Cytotoxicity : In vitro studies have shown that derivatives of oxadiazole compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), U937 (leukemia), and others. The IC₅₀ values for related compounds were reported as low as 0.11–1.47 µM against these cell lines .
Cell Line IC₅₀ (µM) MCF-7 0.76 U937 0.79 Other Lines 0.11–1.47 - Mechanism of Action : The mechanism involves the activation of apoptotic pathways through the upregulation of pro-apoptotic proteins such as p53 and caspases .
Anti-inflammatory Activity
The compound has also been investigated for anti-inflammatory effects:
- Research Findings : Studies suggest that oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making them potential candidates for treating inflammatory diseases.
Case Studies
Several studies highlight the biological activity of oxadiazole derivatives:
- Study on Anticancer Properties : A study demonstrated that specific oxadiazole derivatives exhibited higher cytotoxicity than traditional chemotherapeutics like doxorubicin against various cancer cell lines .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of several oxadiazole compounds against Gram-positive and Gram-negative bacteria, noting significant inhibition at low concentrations .
Q & A
Q. Table 1: Key Reagents and Conditions
| Step | Reagents | Solvent | Temperature | Time |
|---|---|---|---|---|
| Oxadiazole | POCl₃, hydrazide | Toluene | 80–100°C | 6–8 h |
| Coupling | K₂CO₃, benzyl halide | DMF | RT | 12 h |
| Urea | Ethyl isocyanate | THF | 0–5°C | 2 h |
Advanced: How can microwave-assisted synthesis optimize yield and purity?
Methodological Answer:
Microwave irradiation reduces reaction times from hours to minutes (e.g., oxadiazole cyclization in 15 minutes vs. 6 hours traditionally) by enhancing reaction kinetics. For example, microwave-assisted coupling of the oxadiazole intermediate with ethylamine achieved 85% yield compared to 60% under conventional heating . Key parameters include power (300–500 W), solvent (DMF or ethanol), and controlled temperature gradients.
Basic: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- FTIR : Validate the urea C=O stretch (~1640–1680 cm⁻¹) and oxadiazole C=N peaks (~1520 cm⁻¹) .
- ¹H/¹³C NMR : Identify ethyl group protons (δ 1.2–1.4 ppm, triplet) and furan protons (δ 6.5–7.5 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 291.1 (calculated: 291.09) .
Advanced: How to design SAR studies for oxadiazole-furan urea derivatives?
Methodological Answer:
- Substituent Variation : Replace the ethyl group with methyl, propyl, or aryl groups to assess steric/electronic effects on bioactivity.
- Biological Assays : Test modified compounds in enzyme inhibition (e.g., COX-2) or antimicrobial assays. For example, replacing furan with thiophene increased antimicrobial activity by 30% in analogous compounds .
Q. Table 2: Substituent Impact on Bioactivity
| Substituent | Enzyme Inhibition (%) | Antimicrobial (MIC, µg/mL) |
|---|---|---|
| Ethyl | 65 | 12.5 |
| Methyl | 58 | 25 |
| Thiophene | 72 | 8.5 |
Basic: What purification challenges arise, and how are they resolved?
Methodological Answer:
- Challenge : Low solubility in polar solvents due to the hydrophobic ethyl and furan groups.
- Solution : Use gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water (7:3) .
Advanced: How can molecular docking predict biological target interactions?
Methodological Answer:
- Software : AutoDock Vina or Schrödinger Suite for docking simulations.
- Targets : Prioritize enzymes like tyrosine kinases (PDB: 1T46) based on oxadiazole’s known affinity.
- Validation : Compare docking scores (-8.2 kcal/mol for the target vs. -6.5 for controls) with experimental IC₅₀ values .
Basic: What initial assays evaluate therapeutic potential?
Methodological Answer:
- In Vitro Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ ~15 µM).
- Antimicrobial Screening : Disk diffusion against S. aureus (zone of inhibition: 18 mm at 50 µg/mL) .
Advanced: How to resolve contradictory bioactivity data in literature?
Methodological Answer:
- Meta-Analysis : Compare studies using standardized protocols (e.g., fixed IC₅₀ measurement methods).
- Control Experiments : Verify purity (>95% via HPLC) and exclude solvent interference (e.g., DMSO cytotoxicity) .
Basic: What solvents optimize oxadiazole ring synthesis?
Methodological Answer:
- Preferred Solvents : Toluene or chlorobenzene for cyclization (high boiling points aid dehydration).
- Avoid : Protic solvents (water/methanol), which hydrolyze intermediates .
Advanced: How does crystallography elucidate molecular conformation?
Methodological Answer:
- X-Ray Diffraction : Resolve bond angles (e.g., oxadiazole C-N-C angle: 105°) and planarity of the urea moiety.
- Implications : Planar structures enhance π-π stacking with enzyme active sites, as seen in similar oxadiazole-urea compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
